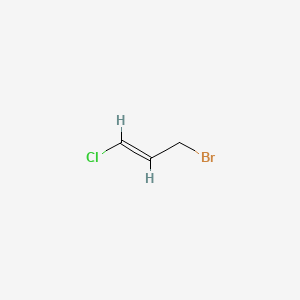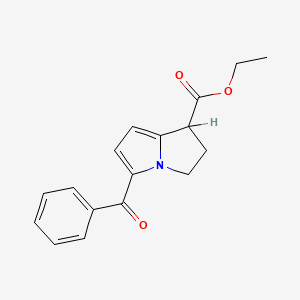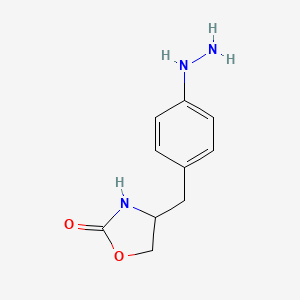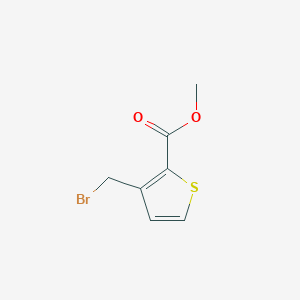
3-(溴甲基)噻吩-2-甲酸甲酯
概述
描述
Methyl 3-(bromomethyl)thiophene-2-carboxylate, also known as BMTC, is a chemical compound belonging to the class of thiophenes. Thiophenes are five-membered heterocyclic organic compounds containing a sulfur atom in the ring. BMTC is an important compound in the field of organic synthesis due to its versatile reactivity, and has been used in a variety of applications, including the synthesis of pharmaceuticals, dyes, and other organic materials.
科学研究应用
有机半导体发展
噻吩衍生物在有机半导体的发展中起着至关重要的作用。 它们被用于制造有机场效应晶体管(OFET)和有机发光二极管(OLED) 。该化合物的结构特性使其适用于制造薄膜晶体管,薄膜晶体管对于柔性显示器和电子设备至关重要。
药物研究
噻吩环体系,即“3-(溴甲基)噻吩-2-甲酸甲酯”所属的体系,具有多种药理特性。 它被用于开发具有抗癌、抗炎、抗菌、降压和抗动脉粥样硬化特性的药物 。该化合物是合成这些生物活性分子的关键中间体。
腐蚀抑制
在工业化学中,噻吩衍生物用作腐蚀抑制剂 。“3-(溴甲基)噻吩-2-甲酸甲酯”可用于制造涂层或添加剂,以保护金属免受腐蚀,从而延长金属部件在恶劣环境中的使用寿命。
杂环化合物的合成
该化合物被用于各种缩合反应,例如Gewald反应和Paal-Knorr合成,以生成氨基噻吩衍生物和其他杂环化合物 。这些反应是合成用于材料科学和药物化学的复杂有机分子的基础。
抗病毒和抗菌剂
“3-(溴甲基)噻吩-2-甲酸甲酯”被用于合成抑制病毒(如肠病毒、柯萨奇病毒和单纯疱疹病毒)的化合物 。它也被用于制造抗菌剂,有助于对抗传染病。
麻醉剂和镇痛剂配方
作为其药物应用的一部分,该化合物参与局部麻醉剂和非甾体抗炎药(NSAID)的合成。 例如,阿替卡因,它含有噻吩骨架,在欧洲被用作牙科麻醉剂 .
安全和危害
作用机制
Target of Action
Methyl 3-(bromomethyl)thiophene-2-carboxylate, also known as 3-Bromomethyl-thiophene-2-carboxylic acid methyl ester, is a chemical compound that belongs to the group of carboxylic compounds
Mode of Action
This compound undergoes a basic hydrolysis reaction and is involved in an intramolecular cyclization . It is made up of two isomers, 3-bromomethylthiophene-2-carboxylic acid and 2-bromomethylthiophene-3-carboxylic acid
Biochemical Pathways
As a carboxylic compound, it may be involved in various biochemical reactions, including hydrolysis and cyclization .
属性
IUPAC Name |
methyl 3-(bromomethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-10-7(9)6-5(4-8)2-3-11-6/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQCGTXAYKWHGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441455 | |
| Record name | Methyl 3-(bromomethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59961-15-8 | |
| Record name | Methyl 3-(bromomethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59961-15-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 3-(bromomethyl)thiophene-2-carboxylate in the synthesis of bisthienothiepinones?
A1: Methyl 3-(bromomethyl)thiophene-2-carboxylate serves as a crucial starting material in the synthesis of bisthienothiepinones, specifically isomers 1-4. [] The compound undergoes a displacement reaction with sodium thiophene-3-thiolate. This reaction replaces the bromine atom in Methyl 3-(bromomethyl)thiophene-2-carboxylate with the thiophene-3-thiolate group, forming a thioether intermediate (7a in the study). This intermediate is then subjected to a series of transformations, including hydrolysis, conversion to acid chloride, and treatment with stannic chloride, ultimately leading to the formation of the desired bisthienothiepinone structures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
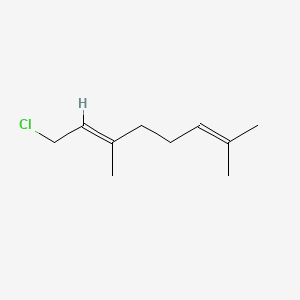
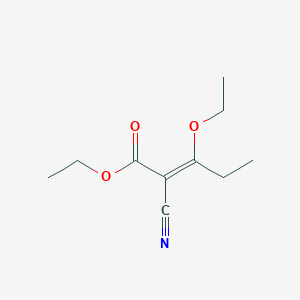


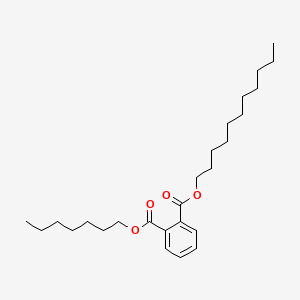

![1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B1337097.png)


